

# Technical Guide: 5-(4-Biphenyl)pentanol – Physical Properties & Characterization

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## Compound of Interest

Compound Name: 5-(4-BIPHENYLYL)PENTANOL

CAS No.: 120756-57-2

Cat. No.: B050261

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## Executive Summary & Chemical Identity

**5-(4-biphenyl)pentanol** (also known as 5-([1,1'-Biphenyl]-4-yl)pentan-1-ol) is a primary alcohol intermediate used primarily in the synthesis of Sacubitril (a Neprilysin inhibitor) and liquid crystal mesogens. Its structural integrity relies on the biphenyl core providing rigidity, while the pentyl spacer introduces flexibility, influencing its melting behavior and solubility.

## Core Chemical Data

Property	Detail
IUPAC Name	5-(4-phenylphenyl)pentan-1-ol
CAS Number	120756-57-2
Molecular Formula	C <sub>17</sub> H <sub>20</sub> O
Molecular Weight	240.34 g/mol
SMILES	<chem>OCCCCC1=CC=C(C2=CC=CC=C2)C=C1</chem>
Physical State	White to off-white low-melting solid or viscous oil (dependent on purity/polymorph)

## Melting Point Data & Homologous Series Analysis

Experimental melting point (MP) data for **5-(4-biphenyl)pentanol** is rarely indexed in standard public databases due to its status as a transient intermediate. However, its thermal properties can be accurately estimated via homologous series analysis of

-(4-biphenyl)alkanols.

## Homologous Series Trends

In liquid crystal chemistry, the "odd-even effect" dictates that odd-numbered alkyl spacers (C5) often exhibit lower melting points than their even-numbered counterparts (C4, C6) due to less efficient crystal packing.

Homolog	Structure	Spacer Length	Melting Point (°C)
C1	4-Biphenylmethanol	1	96 – 100 °C
C4	4-(4-Biphenyl)butanol	4	~62 – 64 °C
C5	5-(4-Biphenyl)pentanol	5	Predicted: 50 – 65 °C
C6	6-(4-Biphenyl)hexanol	6	~74 – 76 °C

“

*Technical Insight: The C5 analog is predicted to be a low-melting solid in the range of 50–65 °C. If the sample contains trace impurities (e.g., solvent or unreacted acid), it may appear as a supercooled viscous liquid at room temperature.*

## Experimental Determination Protocol (Self-Validating)

To rigorously determine the melting point of your specific batch, follow this Differential Scanning Calorimetry (DSC) protocol. This method eliminates subjective visual errors common with capillary tubes for waxy solids.

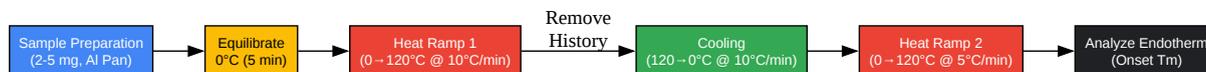
## Protocol: DSC Thermal Analysis

Objective: Determine the onset melting temperature (

) and enthalpy of fusion (

).

- Sample Preparation:
  - Weigh 2–5 mg of dried **5-(4-biphenyl)pentanol** into a standard aluminum pan.
  - Crimp the lid hermetically to prevent sublimation.
- Instrument Setup:
  - Purge Gas: Nitrogen (50 mL/min).
  - Reference: Empty crimped aluminum pan.
- Thermal Cycle:
  - Equilibrate: Hold at 0 °C for 5 minutes.
  - Ramp 1: Heat from 0 °C to 120 °C at 10 °C/min (First heating removes thermal history).
  - Cool: Cool from 120 °C to 0 °C at 10 °C/min.
  - Ramp 2: Heat from 0 °C to 120 °C at 5 °C/min (Data collection).
- Data Analysis:
  - Identify the endothermic peak in the second heating ramp.
  - The extrapolated onset temperature is the reported melting point.



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Figure 1: DSC Thermal Cycle for accurate melting point determination of waxy biphenyl intermediates.

## Synthesis & Causality

The most reliable route to high-purity **5-(4-biphenyl)pentanol** (ensuring a sharp melting point) is the selective reduction of 5-(4-biphenyl)pentanoic acid.

## Reaction Pathway

The carboxylic acid precursor (CAS 51994-31-1) is a solid (MP 135–140 °C). Reduction removes the carbonyl oxygen, increasing conformational flexibility and significantly lowering the melting point.

Reagents:

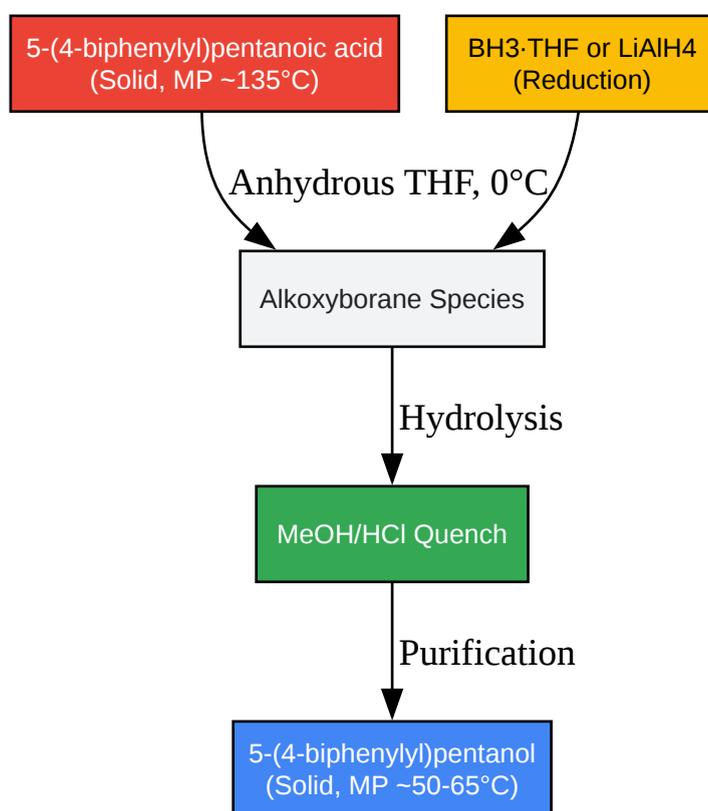
- Precursor: 5-(4-biphenyl)pentanoic acid.<sup>[1]</sup>
- Reducing Agent: Borane-Tetrahydrofuran Complex ( ) or Lithium Aluminum Hydride ( ).
- Solvent: Anhydrous THF.

Step-by-Step Protocol:

- Dissolution: Dissolve 1.0 eq of the acid in anhydrous THF under Argon atmosphere.
- Addition: Add 1.2 eq of

(1.0 M solution) dropwise at 0 °C. (Use Borane for chemoselectivity if other reducible groups are present).

- Reflux: Warm to room temperature, then reflux for 2–4 hours.
- Quench: Cool to 0 °C; carefully add methanol to quench excess borane.
- Workup: Evaporate solvent, partition between EtOAc and 1M HCl, wash with brine, dry over .
- Purification: Recrystallize from Hexane/EtOAc to obtain the solid alcohol.



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Figure 2: Reduction pathway from the high-melting acid to the low-melting alcohol.

## Applications & Significance

### Pharmaceutical Intermediates (Sacubitril)

This alcohol serves as a key building block for Sacubitril (part of the heart failure drug Entresto). It is typically oxidized to the aldehyde or converted to a halide to couple with the succinic acid derivative.

- Role: Provides the hydrophobic biphenyl tail that fits into the S1' pocket of the Neprilysin enzyme.

## Liquid Crystals

-Biphenylalkanols are mesogenic cores. The 5-carbon spacer is critical for "decoupling" the rigid biphenyl core from the polymer backbone in side-chain liquid crystal polymers, lowering the glass transition temperature (

).

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## Sources

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- 2. 5-フェニル-1-ペンタノール 98% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 3. ビフェニル-4-メタノール 98% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
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